N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine
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Overview
Description
Preparation Methods
The synthesis of N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are usually mild, taking place at room temperature for 1-4 hours, and can yield up to 90% . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using reagents like oxalyl chloride in methanol. This reaction takes place under room temperature conditions and is highly efficient.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions or using specific reagents like oxalyl chloride . This selective deprotection allows for the synthesis of complex molecules with multiple functional groups.
Comparison with Similar Compounds
N-Tert-butyloxycarbonyl-4-dibenzylamino-4-cyano-piperidine can be compared with other similar compounds that have the Boc protecting group. Some of these compounds include:
N-Tert-butyloxycarbonyl-4-amino-piperidine: Similar in structure but lacks the dibenzylamino and cyano groups.
N-Tert-butyloxycarbonyl-4-cyano-piperidine: Similar but lacks the dibenzylamino group.
N-Tert-butyloxycarbonyl-4-dibenzylamino-piperidine: Similar but lacks the cyano group.
The uniqueness of this compound lies in its combination of the Boc protecting group, dibenzylamino group, and cyano group, which provides it with distinct chemical properties and reactivity .
Properties
Molecular Formula |
C25H31N3O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(dibenzylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O2/c1-24(2,3)30-23(29)27-16-14-25(20-26,15-17-27)28(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13H,14-19H2,1-3H3 |
InChI Key |
FHJVRBYTGGJYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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